molecular formula C11H11ClF2N2O B2788991 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride CAS No. 2490432-93-2

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride

Cat. No.: B2788991
CAS No.: 2490432-93-2
M. Wt: 260.67
InChI Key: NWQRYYORLRMKQE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C11H10F2N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine typically involves the reaction of 5-phenyl-1,3-oxazole with a difluoroethylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(5-methyl-1,3-oxazol-2-yl)ethanamine: A similar compound with a methyl group instead of a phenyl group.

    2,2-Difluoro-2-(5-ethyl-1,3-oxazol-2-yl)ethanamine: A derivative with an ethyl group.

    2,2-Difluoro-2-(5-phenyl-1,3-thiazol-2-yl)ethanamine: A thiazole derivative with sulfur replacing the oxygen in the oxazole ring.

Uniqueness

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine is unique due to its specific structural features, such as the presence of the difluoroethylamine group and the phenyl-substituted oxazole ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O.ClH/c12-11(13,7-14)10-15-6-9(16-10)8-4-2-1-3-5-8;/h1-6H,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQRYYORLRMKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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